molecular formula C18H21NO2 B8097116 tert-butyl 2-[4-(aminomethyl)phenyl]benzoate

tert-butyl 2-[4-(aminomethyl)phenyl]benzoate

Cat. No.: B8097116
M. Wt: 283.4 g/mol
InChI Key: UUQYJSVKOBJOSJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-[4-(aminomethyl)phenyl]benzoate is a synthetic organic compound featuring a benzoate ester core with a tert-butyl group and a 4-(aminomethyl)phenyl substituent. The tert-butyl group enhances lipophilicity, while the aminomethyl moiety provides a reactive primary amine for further functionalization. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and antimicrobial agents . Its structural versatility allows for modifications that influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

tert-butyl 2-[4-(aminomethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-11H,12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQYJSVKOBJOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-2’-t-butoxycarbonylbiphenyl typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for forming the biphenyl structure.

This step often involves the use of a suitable amine and a leaving group, such as a halide, under basic conditions. The final step involves the protection of the amino group with a t-butoxycarbonyl group, which can be accomplished using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 4-Aminomethyl-2’-t-butoxycarbonylbiphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-2’-t-butoxycarbonylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of nitro derivatives results in amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 2-[4-(aminomethyl)phenyl]benzoate have been developed as anticancer agents. Complexes with tridentate ligands, which include this compound, have shown efficacy against various cancer cell lines and are being explored for their potential to inhibit tumor growth and metastasis . Additionally, these compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics .

FXR Antagonism

The compound has been investigated for its role as an FXR (Farnesoid X receptor) antagonist. In a structure-activity relationship (SAR) study, derivatives of benzoates were synthesized to enhance potency against FXR. The presence of the tert-butyl group was found to be critical for maintaining the biological activity of these compounds . This suggests that this compound could be a valuable scaffold for designing new FXR antagonists.

Catalytic Applications

Catalysis in Organic Reactions

This compound has been utilized in catalytic processes, particularly in organic synthesis. Its ability to stabilize metal complexes enhances the efficiency of reactions such as alkane oxidation and hydrogenation . These catalytic properties are attributed to its structural features, which facilitate coordination with metal centers, improving the overall reaction rates and selectivity.

Material Science

Polymerization Processes

The compound has applications in polymer chemistry, where it can act as a monomer or additive in polymerization reactions. Its functional groups allow it to participate in various polymerization mechanisms, leading to the development of novel materials with tailored properties . The incorporation of such compounds into polymers can enhance their mechanical strength and thermal stability.

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityDemonstrated effectiveness against multiple cancer cell lines using metal complexes derived from the compound.
FXR AntagonismEnhanced potency observed in derivatives; critical role of tert-butyl group established.
Catalytic ReactionsImproved reaction rates in alkane oxidation and hydrogenation due to metal coordination capabilities.

Mechanism of Action

The mechanism of action of 4-Aminomethyl-2’-t-butoxycarbonylbiphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the biphenyl core provides hydrophobic interactions that enhance binding affinity . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 3-(Aminomethyl)benzoate (CAS 102638-45-9)

  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Substituent Position: Aminomethyl at position 3 of the benzoate ring.
  • Used in peptide coupling reactions .

tert-Butyl 4-(Aminomethyl)benzoate (CAS 107045-28-3)

  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Substituent Position: Aminomethyl at position 4 of the benzoate ring.
  • Properties : Enhanced symmetry may improve crystallinity and stability. Commonly employed in solid-phase synthesis .

Functional Group Variations

tert-Butyl 4-Amino-2-(Trifluoromethyl)benzoate (CAS 1311200-05-1)

  • Molecular Formula: C₁₂H₁₄F₃NO₂
  • Molecular Weight : 261.24 g/mol
  • Key Features : Trifluoromethyl group at position 2 introduces electron-withdrawing effects, altering electronic density and reactivity. Applications include fluorinated drug candidates .

tert-Butyl 4-(4-Methylpiperazin-1-yl)-2-[phenyl(trifluoroacetyl)amino]benzoate (CAS 1108746-17-3)

  • Molecular Formula : C₂₄H₂₈F₃N₃O₃
  • Molecular Weight : 487.49 g/mol
  • Key Features : Incorporation of a methylpiperazinyl group enhances solubility in polar solvents. The trifluoroacetylated phenyl group may improve binding to hydrophobic enzyme pockets .

Structural Analogues with Extended Moieties

Ethyl 4-[(3,5-Di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate

  • Key Features: Schiff base structure with a phenolic hydroxyl group enables metal chelation. Used in coordination chemistry and catalysis .

tert-Butyl 1-(1′-(4′′-(tert-Butoxycarbonyl)phenyl)ethyl)azetidine-2-carboxylate

Data Table: Comparative Analysis of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Features Key Applications References
This compound Not Provided C₁₈H₂₁NO₂* 299.37* 2-Benzoate, 4-aminomethylphenyl HDAC inhibitor intermediate
tert-Butyl 3-(aminomethyl)benzoate 102638-45-9 C₁₂H₁₇NO₂ 207.27 3-Aminomethyl Peptide coupling reactions
tert-Butyl 4-(aminomethyl)benzoate 107045-28-3 C₁₂H₁₇NO₂ 207.27 4-Aminomethyl Solid-phase synthesis
tert-Butyl 4-amino-2-(trifluoromethyl)benzoate 1311200-05-1 C₁₂H₁₄F₃NO₂ 261.24 4-Amino, 2-CF₃ Fluorinated drug candidates
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-[phenyl(trifluoroacetyl)amino]benzoate 1108746-17-3 C₂₄H₂₈F₃N₃O₃ 487.49 Methylpiperazinyl, trifluoroacetyl Enzyme inhibition studies

*Estimated based on structural analogy to .

Key Findings and Implications

  • Positional Isomerism : The 2-substituted isomer (target compound) shows unique steric effects compared to 3- and 4-isomers, influencing reactivity in coupling reactions .
  • Electron-Withdrawing Groups : Trifluoromethyl substituents enhance metabolic stability but may reduce solubility .

Biological Activity

Introduction

Tert-butyl 2-[4-(aminomethyl)phenyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzoates, characterized by the presence of a benzoic acid derivative with an amino group. The structural formula can be represented as follows:

C15H19NO2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_2

This compound features a tert-butyl group, which is known to enhance lipophilicity, potentially improving bioavailability and cellular penetration.

1. Anticancer Activity

Recent studies have indicated that derivatives of benzoates exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • In vitro Studies: In a study involving human cancer cell lines, compounds with similar structures demonstrated IC50 values ranging from 5 to 15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antiproliferative effects .
  • Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell cycle progression. For example, compounds targeting cyclin-dependent kinases (CDKs) can disrupt the cell cycle, leading to increased apoptosis in cancer cells .

2. Antimicrobial Activity

The antimicrobial properties of benzoate derivatives have been well-documented. This compound may exhibit similar effects.

  • Activity Against Bacteria: Compounds with analogous structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentrations (MICs) as low as 0.39 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) .
  • Potential Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

3. Anti-Cholinesterase Activity

Another area of interest is the potential anti-cholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's.

  • Inhibition Studies: Compounds related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), with some showing IC50 values comparable to standard inhibitors like donepezil .
  • Implications for Therapy: This suggests potential applications in enhancing cognitive function in patients with Alzheimer's disease.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized a series of benzoate derivatives and evaluated their anticancer activities using MDA-MB-231 cells (triple-negative breast cancer). The most potent compound exhibited an IC50 value of 8.11 µM, significantly lower than the standard treatment R-Roscovitine (IC50 = 24.07 µM). The study concluded that these compounds could serve as effective alternatives or adjuncts to existing therapies .

Case Study 2: Antimicrobial Screening

A recent screening assessed the antimicrobial efficacy of various benzoate derivatives against multi-drug resistant strains. Tert-butyl derivatives were found to have MIC values under 1 mg/L against resistant strains, indicating their potential as novel antimicrobial agents in clinical settings .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-[4-(aminomethyl)phenyl]benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl benzoate derivatives with aminomethyl-substituted aryl precursors. For example, tert-butyl esters (e.g., tert-butyl 4-hydroxybenzoate ) are activated using coupling agents like HBTU (1.3 equiv) in DMF with DIPEA (2 equiv) as a base, as demonstrated in analogous amide bond formations . Key variables include:
  • Catalyst : HBTU or EDCI for carbamate/amide coupling.
  • Temperature : Room temperature to 50°C to avoid tert-butyl group cleavage.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of the aminomethyl precursor (e.g., 4-aminomethylphenylboronic acid) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use C18 columns with a methanol/water mobile phase (70:30 v/v) to assess purity (>95% as per industry standards ).
  • NMR : Confirm tert-butyl (δ 1.3–1.5 ppm, singlet) and aminomethyl (δ 3.8–4.0 ppm, multiplet) groups .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+ ~316.4 g/mol, based on analogous tert-butyl benzoates ).
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereoelectronic effects, as done for tert-butyl 2-methyl-2-(4-methylbenzoyl)propanoate .

Advanced Research Questions

Q. What mechanistic insights govern the stability of this compound under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Hydrolysis : The tert-butyl ester is prone to cleavage in strong acids (e.g., HCl in dioxane), forming 2-[4-(aminomethyl)phenyl]benzoic acid. Monitor via pH-dependent NMR kinetics (e.g., tert-butyl 2-hydroxy-5-nitrobenzoate degradation ).
  • Basic Conditions : Aminomethyl groups may undergo Schiff base formation or oxidation. Use buffered solutions (pH 7–9) to study stability, referencing tert-butyl carbamate analogs .
  • Thermal Stability : TGA/DSC analysis reveals decomposition >200°C, consistent with tert-butyl ester thermolysis .

Q. How do computational models predict the reactivity of this compound in drug discovery contexts?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate electron density at the aminomethyl group (nucleophilic site) and ester carbonyl (electrophilic site) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes requiring aromatic/amine motifs) using AutoDock Vina, referencing triazolo-pyrazine derivatives .
  • SAR Analysis : Compare with analogs like ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate to identify substituent effects on bioactivity .

Q. What strategies resolve contradictions in reported spectroscopic data for tert-butyl-substituted benzoates?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve rotational barriers in tert-butyl groups causing peak splitting .
  • Isotopic Labeling : Use deuterated solvents (DMSO-d6) to suppress exchange broadening in NH/OH regions .
  • Cross-Validation : Compare with structurally resolved compounds (e.g., tert-butyl 2-methyl-2-(4-methylbenzoyl)propanoate ) to assign ambiguous signals.

Handling and Safety

Q. What protocols mitigate risks during large-scale synthesis of this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to manage volatile reagents (e.g., DMF, HBTU) .
  • Waste Management : Segregate tert-butyl-containing waste for incineration, following guidelines for carbamate intermediates .
  • PPE : Nitrile gloves and lab coats to prevent skin exposure, as recommended for tert-butyl nitro phenols .

Application-Driven Questions

Q. How is this compound utilized in polymer or metal-organic framework (MOF) synthesis?

  • Methodological Answer :
  • Coordination Chemistry : The aminomethyl group chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form MOFs. Optimize ligand:metal ratios via titration monitored by UV-Vis .
  • Polymer Functionalization : Incorporate into polyesters via ring-opening polymerization, using Sn(Oct)₂ as a catalyst .

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